
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one, also known as EAT-2, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery and development, cancer therapy, and bioimaging.
Applications De Recherche Scientifique
Anticancer Applications
Synthesized benzothiazole derivatives, including compounds related to "(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one," have been investigated for their anticancer properties. Research demonstrates that these compounds exhibit significant anticancer activities against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, through mechanisms such as inhibition of DNA synthesis and inducing cytostatic rather than cytotoxic effects. These findings suggest potential therapeutic applications in cancer treatment (Osmaniye et al., 2018).
Antimicrobial and Antifungal Properties
Further research into benzothiazole and related compounds reveals their antimicrobial and antifungal efficacy. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. Such properties indicate the potential for developing new antimicrobial agents from these compounds, contributing to the fight against resistant bacterial and fungal infections (Patel & Agravat, 2007).
Anticonvulsant Activity
The synthesis of thiazole-bearing compounds demonstrates significant anticonvulsant activities, offering a new avenue for the development of anticonvulsant drugs. These activities were evaluated in models of seizures, showing that certain derivatives could potentially serve as effective treatments for epilepsy or other seizure-related disorders (Mishchenko et al., 2020).
In Vitro Cytostatic Activity in Cancer Cells
Compounds isolated from the culture of the fungus Neosartorya pseudofischeri, including a derivative related to the chemical structure of interest, have displayed in vitro cytostatic activity in human cancer cells. This suggests that such compounds could be used as novel scaffolds for developing anticancer agents with cytostatic properties, further emphasizing the therapeutic potential of these molecules (Eamvijarn et al., 2012).
Propriétés
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-ethylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-14-4-6-15(7-5-14)12-16-17(23)19-18(24-16)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIERCUHWCJBUEL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)
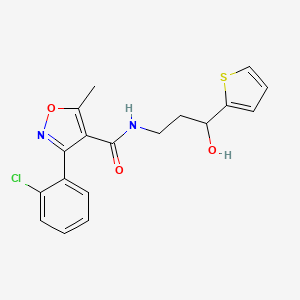
![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)
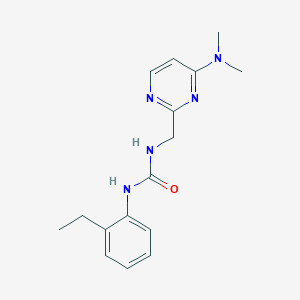
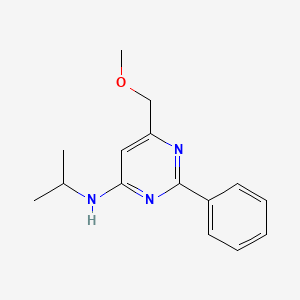
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
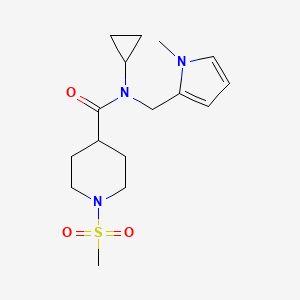
![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)
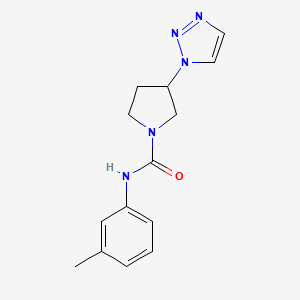
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
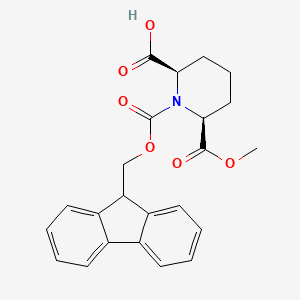
![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)
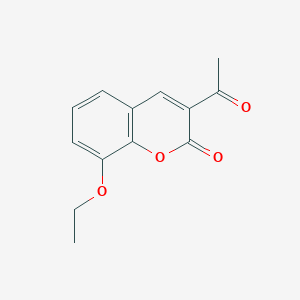
![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)